epsilon-Amanitin

Übersicht

Beschreibung

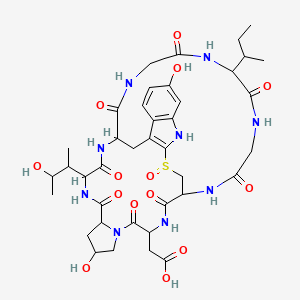

Epsilon-Amanitin (ε-Amanitin) is a cyclic peptide and an amatoxin . Amatoxins are found in several members of the mushroom genus Amanita . The oral LD50 of ε-amanitin is approximately 0.1 mg/kg .

Synthesis Analysis

The synthesis of amanitin analogs has been reported in the literature . A novel, rationally-designed bioactive analog and constitutional isomer of α-amanitin, 5′-hydroxy-6′-deoxy-amanitin, has been synthesized . This synthesis met the challenge of diastereoselective sulfoxidation by presenting two high-yielding and diastereoselective sulfoxidation approaches .

Molecular Structure Analysis

This compound has a molecular formula of C39H53N9O14S . Its average mass is 903.955 Da and its monoisotopic mass is 903.343262 Da .

Chemical Reactions Analysis

Amatoxins, including ε-amanitin, are potent and selective inhibitors of RNA polymerase II . They have been used to probe RNA pol II-catalysed transcription in eukaryotes .

Physical And Chemical Properties Analysis

This compound appears as a colorless, crystalline solid . It is soluble in water, ethanol, and methanol .

Wissenschaftliche Forschungsanwendungen

RNA Polymerase II Inhibition

Light-Activated Cell Death : Epsilon-Amanitin is synthesized in a novel form called "Ama-Flash," a photocaged amanitin analog. This form is non-toxic and can be pre-loaded into cells. Upon light activation, it inhibits RNA Polymerase II, leading to cell death. This has applications in targeted therapy and as a research tool (Matinkhoo et al., 2021).

Specific Inhibition of Nuclear RNA Polymerase II : this compound effectively inhibits RNA polymerase II in various species, including sea urchin, rat liver, and calf thymus. This inhibition is due to a specific interaction with the polymerase or a complex of DNA and polymerase II, making it a useful tool in molecular biology (Lindell et al., 1970).

Viral Research

- Amanitins in Virus Research : this compound has been used to determine the genetic source of RNA polymerase transcribing viral genomes. It helps in understanding the virus-induced shut-off of host RNA synthesis, especially in the study of herpesvirus and papovavirus transcription (Campadelli-Fiume, 2005).

Cancer Research

- RNA Polymerase II Degradation : In murine fibroblasts, exposure to alpha-amanitin triggered degradation of RNA polymerase II's largest subunit, RPB1. This discovery can have implications for understanding the irreversible transcriptional inhibition in cancer cells (Nguyen et al., 1996).

Antibody-Drug Conjugates

- Tumor-Selective Apoptosis : Alpha-Amanitin has been used to create highly potent antibody-amanitin conjugates for tumor-selective apoptosis. This approach targets RNA polymerase II in cancer cells while minimizing liver toxicity, providing a novel direction in cancer therapy (Anderl et al., 2011).

Wirkmechanismus

Target of Action

Epsilon-Amanitin (ε-Amanitin) is a cyclic peptide and a member of the amatoxin group, which are found in several members of the mushroom genus Amanita . The primary target of ε-Amanitin is RNA polymerase II . This enzyme plays a crucial role in the synthesis of messenger RNA (mRNA), a key molecule involved in the process of transcription, where genetic information from DNA is used to create mRNA for protein synthesis .

Mode of Action

Upon ingestion, ε-Amanitin binds to the RNA polymerase II enzyme, which completely prevents mRNA synthesis . This interaction interferes with the translocation of RNA and DNA needed to empty the site for the next round of RNA synthesis . By inhibiting RNA polymerase II, ε-Amanitin effectively halts the process of transcription, disrupting protein synthesis and leading to cell death .

Biochemical Pathways

The inhibition of RNA polymerase II by ε-Amanitin affects the fundamental process of transcription, which is part of the central dogma of molecular biology involving the conversion of DNA to RNA . This disruption affects various biochemical pathways that rely on the production of proteins for their function. For instance, it has been found that STT3B, an enzyme that adds sugar molecules to proteins, plays a part in α-amanitin toxicity .

Pharmacokinetics

It is known that ε-amanitin is soluble in water and ethanol, which may influence its absorption and distribution in the body . More research is needed to fully understand the ADME properties of ε-Amanitin and their impact on its bioavailability.

Result of Action

The binding of ε-Amanitin to RNA polymerase II prevents mRNA synthesis, leading to the cytolysis of hepatocytes (liver cells) and kidney cells . This results in severe liver and kidney injury, which can be fatal . The high lethality of ε-Amanitin is due to its potent inhibition of RNA polymerase II, causing cell death and organ failure .

Safety and Hazards

Zukünftige Richtungen

Amatoxins, including ε-amanitin, have been studied for their potential use in targeted cancer therapy . They have been shown to kill cancer cells that are resistant to other treatments, including dormant tumor cells . The development of antibody-drug conjugates using amanitins as payloads is a promising area of research .

Eigenschaften

IUPAC Name |

2-[34-butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H53N9O14S/c1-5-16(2)31-36(59)41-12-28(52)42-26-15-63(62)38-22(21-7-6-19(50)8-23(21)45-38)10-24(33(56)40-13-29(53)46-31)43-37(60)32(17(3)18(4)49)47-35(58)27-9-20(51)14-48(27)39(61)25(11-30(54)55)44-34(26)57/h6-8,16-18,20,24-27,31-32,45,49-51H,5,9-15H2,1-4H3,(H,40,56)(H,41,59)(H,42,52)(H,43,60)(H,44,57)(H,46,53)(H,47,58)(H,54,55) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFILNAORONITPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H53N9O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028142 | |

| Record name | Epsilon-Amanitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

904.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21705-02-2 | |

| Record name | epsilon-Amanitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021705022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsilon-Amanitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

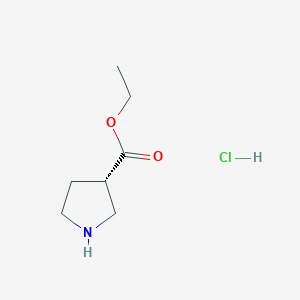

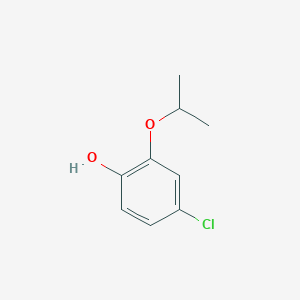

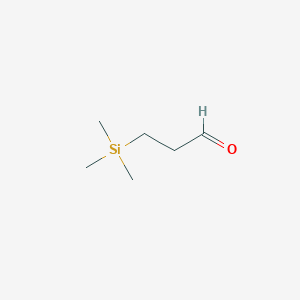

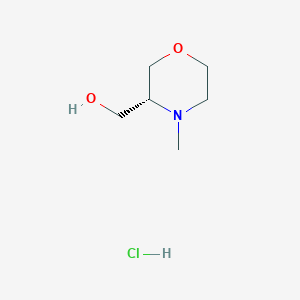

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

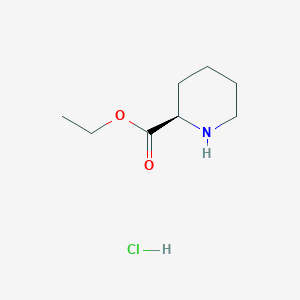

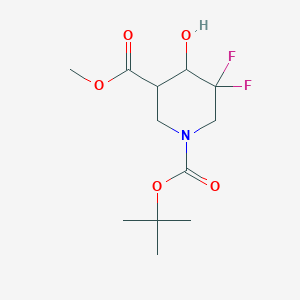

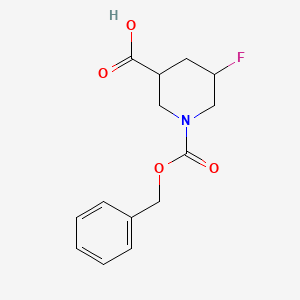

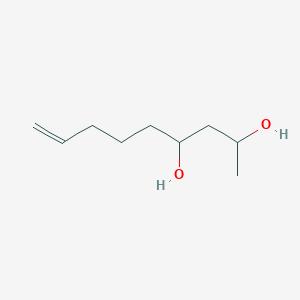

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3031184.png)